N1-benzyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
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Description
N1-benzyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of quinoxalines and related compounds, showcasing their diverse applications due to unique structural and electronic properties. For instance, a study detailed the synthesis and extensive characterization of organic salt derivatives synthesized through oxidative cyclization processes, highlighting their potential for generating new compounds of this class due to their ionic nature, reactivity, and structural features (Faizi et al., 2018).
Photophysical and Biological Applications
Fluorescein-based dyes derivatized with quinoline, such as QZ1 and QZ2, have been developed for sensing biological Zn(II) due to their low background fluorescence and highly emissive Zn(II) complexes. These dyes exhibit large dynamic ranges and selectivity for Zn(II) over other metals, showcasing their utility in biological applications and imaging (Nolan et al., 2005).
Catalytic Behavior and Reactivity
Studies have also explored the catalytic behavior and reactivity of compounds containing the quinoxaline structure. For example, iron and cobalt complexes bearing 2-quinoxalinyl-6-iminopyridines have been synthesized and shown to catalyze ethylene reactivity upon activation, indicating their potential as catalysts in polymerization processes (Sun et al., 2007).
Biomimetic Hydrogen Source
Quinoxaline derivatives have been identified as tunable and regenerable biomimetic hydrogen sources, demonstrating their application in asymmetric hydrogenation of specific substrates, which could be beneficial for developing eco-friendly and efficient hydrogenation processes (Chen et al., 2014).
Properties
IUPAC Name |
N-benzyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-18-9-8-16-12-17(11-15-7-4-10-24(18)19(15)16)23-21(27)20(26)22-13-14-5-2-1-3-6-14/h1-3,5-6,11-12H,4,7-10,13H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTWSSXUAXOZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=C4)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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